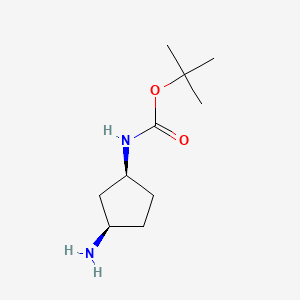
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane” is a cyclic compound . It is also known as Boc-Cbz-cyclopentane.
Molecular Structure Analysis
The molecule contains a total of 51 bonds. There are 25 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, and 2 (thio-) carbamate(s) (aliphatic) .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H18NO4 . Its molecular weight is 228.27 g/mol . The compound is a white powder and is soluble in water . The melting point is 96.1°C .Scientific Research Applications
Cyclopentanone Derivatives in Medicinal Chemistry
Cyclopentanone derivatives, such as jasmonic acid and its derivatives, have garnered interest in medicinal chemistry due to their biological activities. Jasmonic acid and its derivatives are plant stress hormones with ubiquity in the plant kingdom and have potential as drugs and prodrugs, showing the direction for long-term drug/nutraceutical safety trials and insights for future research (A. Ghasemi Pirbalouti, S. Sajjadi, & K. Parang, 2014).
Amino Acids as Chiral Auxiliaries
Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride (CC) based chiral derivatizing agents (CDRs), used for enantiomeric resolution in liquid chromatography. This review discussed the synthesis of CDRs, methods for synthesis of diastereomers, and parameters of liquid chromatographic separation, highlighting their importance in pharmaceutical industry (S. Batra & R. Bhushan, 2014).
Sensors and Biosensors for Amino Acids Detection
Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers used in electrochemical detection of amino acids, including phenylalanine, tyrosine, and tryptophan, showcase the interdisciplinary character of recent studies. These devices are of significant interest for quality control of medicines and monitoring diseases associated with these amino acids (A. Dinu & C. Apetrei, 2022).
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454709-98-9 |
Source


|
| Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)


![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)




![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)
